![molecular formula C12H17F2NO3 B2873227 4-(2,2-Difluoroethoxy)-3,5-dimethoxyphenethylamine CAS No. 501700-02-3](/img/structure/B2873227.png)
4-(2,2-Difluoroethoxy)-3,5-dimethoxyphenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2,2-Difluoroethoxy)-3,5-dimethoxyphenethylamine” is a phenethylamine derivative. Phenethylamines are a class of compounds that often have psychoactive properties and include stimulants, hallucinogens, and entactogens .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the 2,2-difluoroethoxy and dimethoxy groups onto a phenethylamine backbone. This could potentially be achieved through a series of substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would consist of a phenethylamine backbone with the 2,2-difluoroethoxy group attached to the 4-position of the benzene ring and two methoxy groups attached to the 3 and 5 positions .Chemical Reactions Analysis
As a phenethylamine derivative, this compound could potentially undergo a variety of chemical reactions. These might include substitution reactions to modify the functional groups or redox reactions involving the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Devices (OLEDs)
Research by Li et al. (2012) focused on novel 2,4-difluorophenyl-functionalized triphenylamine derivatives for use in OLEDs. These compounds, including tris(2',4'-difluorobiphenyl-4-yl)-amine and its dimer, showed improved device performance due to the strong electron-withdrawing fluorinated substituents, which balanced injected carriers and enhanced luminance and efficiency Li et al., 2012.
Metabolic Pathways in Humans
Carmo et al. (2005) studied the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in human hepatocytes to identify its metabolites and potential toxic effects. This research contributes to understanding the drug's pharmacokinetics and toxicology Carmo et al., 2005.
Lithium Phenolates Aggregation
Jackman and Smith (1988) investigated the aggregation of lithium phenolates with various substituents in weakly polar aprotic solvents. Their findings on the equilibrium between dimer and tetramer forms of these compounds have implications for synthetic chemistry and material science Jackman & Smith, 1988.
Serotonin Receptors
Dowd et al. (2000) explored phenylalkylamines as ligands for 5-HT(2A) serotonin receptors. Their work on the structure-affinity relationships of these compounds aids in the development of novel therapeutic agents targeting serotonin receptors Dowd et al., 2000.
Stability of BODIPY Fluorophores
Yang et al. (2011) investigated the stability of BODIPY fluorophores under various conditions, contributing to the field of fluorescent probes and imaging technologies Yang et al., 2011.
Electrofluorochromic Materials
Lin et al. (2019) synthesized triphenylamine (TPA) derivatives with aggregation-induced emission (AIE) active pendent groups, exploring their potential in electrofluorochromic devices. This research opens avenues for developing smart materials and displays Lin et al., 2019.
Analgesic-Antiinflammatory Agents
Hannah et al. (1978) discovered diflunisal, a nonacetylating salicylic acid derivative with superior analgesic and antiinflammatory properties compared to aspirin, highlighting the potential of fluorinated compounds in pharmaceutical development Hannah et al., 1978.
Eigenschaften
IUPAC Name |
2-[4-(2,2-difluoroethoxy)-3,5-dimethoxyphenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO3/c1-16-9-5-8(3-4-15)6-10(17-2)12(9)18-7-11(13)14/h5-6,11H,3-4,7,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAYHBWBNGPKII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(F)F)OC)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.